3-(4-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[(4-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with methoxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells by preventing DNA repair, leading to genomic instability and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
3-[(4-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives. Its methoxyphenyl and phenyl substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O3/c1-27-17-11-9-15(10-12-17)14-23-20(25)18-8-5-13-22-19(18)24(21(23)26)16-6-3-2-4-7-16/h2-13H,14H2,1H3 |
InChI Key |
STPGKCCWLFFBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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